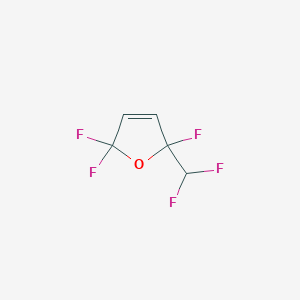
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran is an organofluorine compound characterized by the presence of multiple fluorine atoms
Méthodes De Préparation
The synthesis of 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran typically involves fluorination reactions. One common method is the use of N-haloimide/HF dethiofluorination, where a halonium ion oxidizes sulfur in a C-S bond, producing sulfonium species that are then attacked by a fluoride ion to yield the desired organofluorine compound . This method is advantageous due to its ability to proceed under mild conditions, making it suitable for substrates that are less stable or readily available .
Analyse Des Réactions Chimiques
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by halonium ions, leading to the formation of sulfonium species.
Substitution: Nucleophilic fluorination is a common reaction, where a fluoride ion replaces a leaving group such as halogens, tosylates, or triflates.
Deoxofluorination: This involves the replacement of hydroxyl or carbonyl groups with fluorides.
Common reagents used in these reactions include halonium oxidants and fluoride ion sources. The major products formed from these reactions are various organofluorine compounds, which can be further utilized in different applications .
Applications De Recherche Scientifique
While specific applications of 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran were not found in the search results, organofluorine compounds, in general, are widely used in scientific research. They are valuable in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: In the design of drugs with improved metabolic stability and bioavailability.
Industry: In the production of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran exerts its effects involves the interaction of its fluorine atoms with various molecular targets. Fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability. The specific molecular targets and pathways involved would depend on the context of its application, such as in pharmaceuticals or materials science.
Comparaison Avec Des Composés Similaires
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran can be compared with other organofluorine compounds, such as:
- 2,5,5-Trifluoro-2-phthalimido-pentanoate
- 2,5-Difluoro-2-phthalimidopentanoate
These compounds share similar fluorination patterns but differ in their functional groups and overall structure . The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical properties.
Propriétés
Numéro CAS |
35768-32-2 |
|---|---|
Formule moléculaire |
C5H3F5O |
Poids moléculaire |
174.07 g/mol |
Nom IUPAC |
2-(difluoromethyl)-2,5,5-trifluorofuran |
InChI |
InChI=1S/C5H3F5O/c6-3(7)4(8)1-2-5(9,10)11-4/h1-3H |
Clé InChI |
BSAHOECCAIKUGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(OC1(C(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


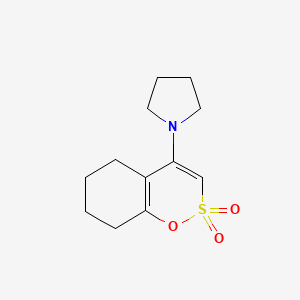

![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
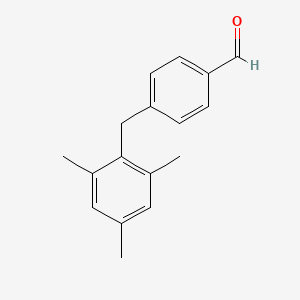
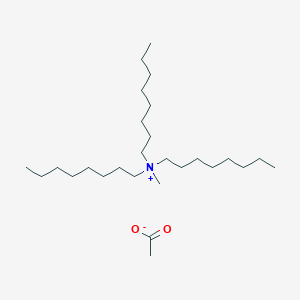
phosphanium bromide](/img/structure/B14138417.png)
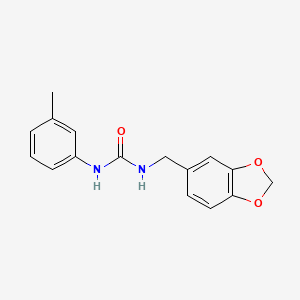
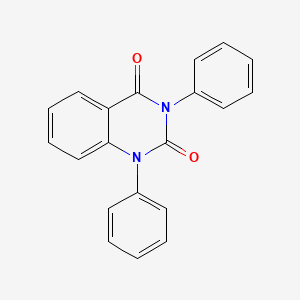
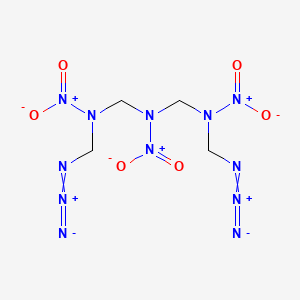
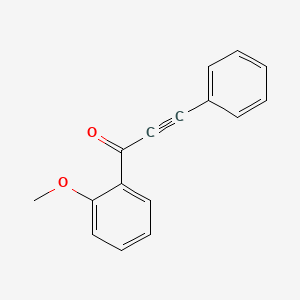
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
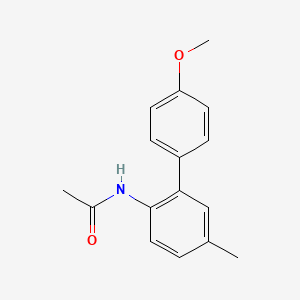
![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)
